1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene
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Overview
Description
1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of benzene, featuring a nitro group and a trifluoromethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene typically involves the nitration of a suitable precursor, such as 3-(2,2,2-trifluoro-1-methoxyethyl)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxyethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Reduction: 1-Amino-3-(2,2,2-trifluoro-1-methoxyethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring and the trifluoromethoxyethyl group. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and potential interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxyethyl group.
1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Contains a methyl group and a trifluoromethyl group.
Uniqueness
1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene is unique due to the presence of both a nitro group and a trifluoromethoxyethyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
1-nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-8(9(10,11)12)6-3-2-4-7(5-6)13(14)15/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGIMZYIGTPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739471 |
Source
|
Record name | 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-49-2 |
Source
|
Record name | 1-Nitro-3-(2,2,2-trifluoro-1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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